
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate is a chemical compound with the molecular formula C10H15NO6. It is known for its unique structure, which includes both carbamoyl and hydroxy functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from diethyl malonate, reacts with an alkyl halide in an S_N2 reaction to form the desired product . The reaction typically requires a base such as sodium ethoxide in ethanol to generate the enolate ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diethyl 2-carbamoyl-3-oxobut-2-enedioate.
Reduction: Formation of diethyl 2-amino-3-hydroxybut-2-enedioate.
Substitution: Formation of various substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of diethyl 2-carbamoyl-3-hydroxybut-2-enedioate involves its interaction with specific molecular targets. The hydroxy and carbamoyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-carbamoyl-3-hydroxybut-2-enedioate.
Diethyl oxalate: Shares similar ester functional groups but lacks the carbamoyl and hydroxy groups.
Diethyl 2-hydroxybut-2-enedioate: Similar structure but without the carbamoyl group.
Uniqueness
This compound is unique due to the presence of both carbamoyl and hydroxy functional groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Número CAS |
90279-98-4 |
|---|---|
Fórmula molecular |
C9H13NO6 |
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
diethyl 2-carbamoyl-3-hydroxybut-2-enedioate |
InChI |
InChI=1S/C9H13NO6/c1-3-15-8(13)5(7(10)12)6(11)9(14)16-4-2/h11H,3-4H2,1-2H3,(H2,10,12) |
Clave InChI |
ACBHSHCOGRQLCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C(=O)OCC)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


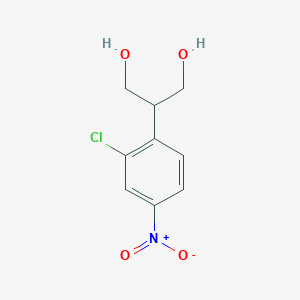
![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)

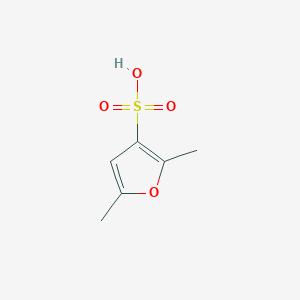



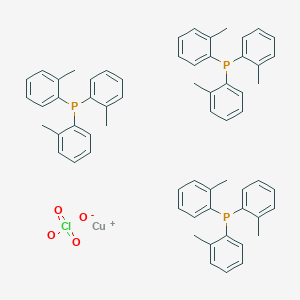
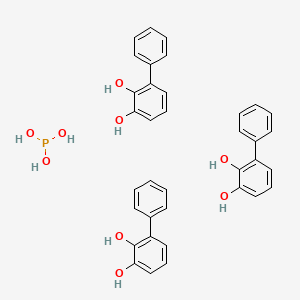

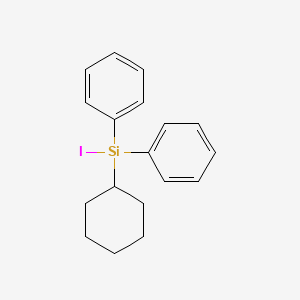
![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
